molecular formula C16H15ClN4O4 B2560612 3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one CAS No. 2034506-31-3

3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No.: B2560612
CAS No.: 2034506-31-3
M. Wt: 362.77
InChI Key: QGXMARXBYMXZAJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-oxazolidin-2-one core linked via a ketomethyl group to a 13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one moiety. Its structural complexity arises from the fused tricyclic system, which includes azepine and triazine rings, and the chloro substituent at position 12. Such polycyclic systems are often synthesized via cyclocondensation reactions involving hydrazides or chloroacetyl intermediates, as seen in related compounds (e.g., ). Crystallographic refinement tools like SHELXL are critical for resolving its three-dimensional structure .

Properties

IUPAC Name

3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4/c17-10-1-2-13-18-12-3-4-19(8-11(12)15(23)21(13)7-10)14(22)9-20-5-6-25-16(20)24/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXMARXBYMXZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common route starts with the preparation of the triazatricyclo compound, which is then chlorinated and subsequently reacted with an oxazolidinone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: 5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a)

Key Features :

  • Core : 3,5-Dihydro-4H-imidazol-4-one with a benzylidene substituent.
  • Functional Groups : Chlorophenyl, toluidine, and ketone groups.
  • Synthesis : Prepared via refluxing glacial acetic acid with p-toluidine and substituted imidazolone precursors, followed by recrystallization ().

Comparison :

  • The target compound lacks the imidazolone ring but shares a ketone group and chloro substituent.

Structural Analog 2: 2-(Benzimidazole)-N-(3-Chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) Acetamide (5a-c)

Key Features :

  • Core : Azetidin-2-one (β-lactam) fused with benzimidazole.
  • Functional Groups : Chloro, substituted phenyl, and acetamide groups.
  • Synthesis : Involves chloroacetyl chloride and triethylamine in 1,4-dioxane, followed by column chromatography ().

Comparison :

  • The azetidin-2-one core in 5a-c contrasts with the oxazolidin-2-one in the target compound. Both rings are strained, but β-lactams are more reactive.

Structural Analog 3: Pharmaceutical Oxazolidinone Derivatives

Key Features :

  • Core : 1,3-Oxazolidin-5-yl linked to morpholinylphenyl and thiophenecarboxamide groups ().
  • Functional Groups : Morpholine, thiophene, and carboxamide.

Comparison :

  • Both compounds share the 1,3-oxazolidinone core, which is associated with antimicrobial activity in pharmaceuticals.
  • The tricyclic system in the target compound may confer greater metabolic stability compared to simpler oxazolidinones.

Data Table: Comparative Analysis

Property Target Compound Compound 9a () Compound 5a () Pharmaceutical Oxazolidinone ()
Core Structure 1,3-Oxazolidin-2-one + triazatricyclo 3,5-Dihydro-4H-imidazol-4-one Azetidin-2-one + benzimidazole 1,3-Oxazolidin-5-yl + morpholinylphenyl
Key Substituents Cl at position 13 4-Chlorobenzylidene, p-tolyl 4-Substitutedphenyl, chloro Thiophenecarboxamide, morpholine
Synthetic Route Likely cyclocondensation Reflux in acetic acid Chloroacetyl chloride + TEA Multi-step coupling reactions
Crystallinity High (requires SHELX refinement) Recrystallized from ethanol Purified via column chromatography Formulated with cellulose derivatives
Potential Bioactivity Underexplored Unknown Antibacterial (β-lactam analogy) Antimicrobial, anti-inflammatory

Research Findings and Implications

  • Synthetic Challenges : The target compound’s tricyclic system complicates synthesis, necessitating precise stoichiometry and catalysts (e.g., triethylamine in ).
  • Crystallography : Tools like SHELXL and WinGX are indispensable for resolving its complex structure .
  • Biological Potential: While direct data is lacking, structural parallels to oxazolidinone antibiotics () suggest possible antimicrobial or kinase-inhibitory activity.

Biological Activity

The compound 3-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure that contributes to its biological activity. Its molecular formula and weight are critical for understanding its reactivity and interaction with biological systems.

Molecular Details

PropertyValue
Molecular Formula C₁₄H₁₃ClN₄O₃
Molecular Weight Approximately 314.73 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates potential mechanisms including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for various physiological processes.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines at concentrations up to 25 µM without significant toxicity to normal cells .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial properties:

  • Bacterial Inhibition : Tests against various bacterial strains indicate that the compound could inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Study 1: Antitumor Efficacy

A study conducted on human glioblastoma SNB-19 cells revealed that the compound displayed significant antitumor activity through mechanisms involving G-quadruplex DNA interactions. The study noted:

"The compound exhibited no cytotoxicity up to 25 µM in an assay against human glioblastoma SNB-19 cells" .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest a moderate level of antibacterial activity that warrants further exploration.

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